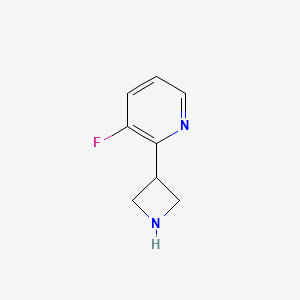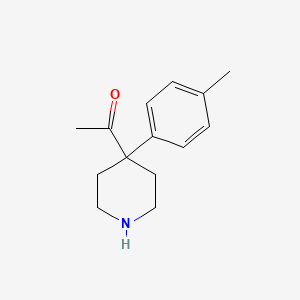![molecular formula C14H20N2O B13117197 7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the indoline ring. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tumor activities.
Molecular Docking Studies: It is used in molecular docking studies to understand its binding modes with various target proteins, including CDK, c-Met, and EGFR.
Pharmacology: The compound’s derivatives are evaluated for their cytotoxicity and potential as anti-cancer agents.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets:
Molecular Targets: The compound targets proteins such as CDK, c-Met, and EGFR, which are involved in cell proliferation and survival pathways.
Pathways Involved: By binding to these proteins, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine] Derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-tumor activities.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its specific methoxy substitution, which can influence its biological activity and binding affinity to target proteins. This makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
7-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-15-13-11(14)4-3-5-12(13)17-2/h3-5,15H,6-10H2,1-2H3 |
InChI-Schlüssel |
GYUYIWLDOKLVNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


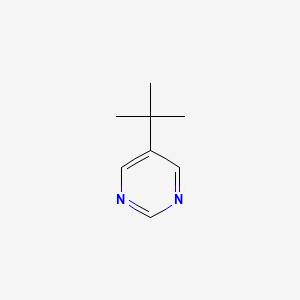
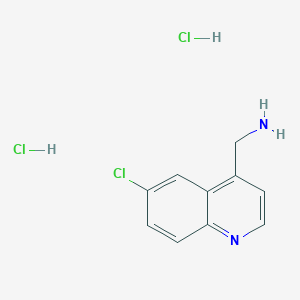
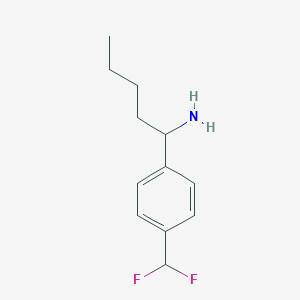
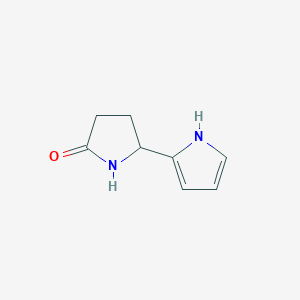
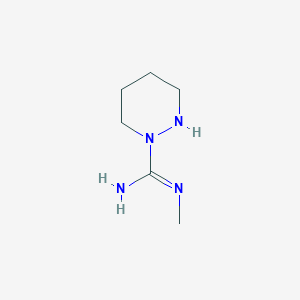
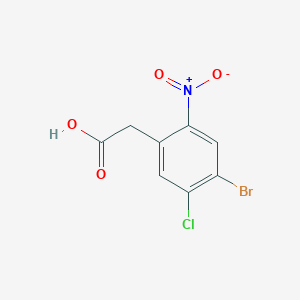
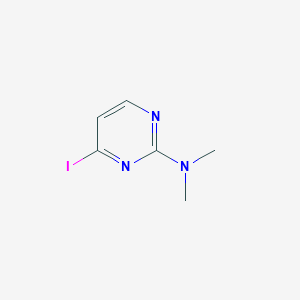
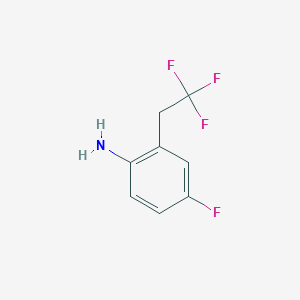
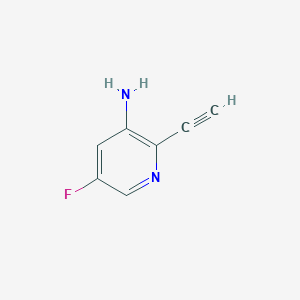
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
